1,7a-Dihydroimidazo[4,5-b]pyrazin-2-one
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Overview
Description
1,7a-Dihydroimidazo[4,5-b]pyrazin-2-one is a heterocyclic compound that belongs to the imidazopyrazine family. This compound is characterized by its fused ring structure, which includes both imidazole and pyrazine rings. It has garnered significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7a-Dihydroimidazo[4,5-b]pyrazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyrazine with glyoxal or its derivatives, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid, with the addition of a base like sodium acetate to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,7a-Dihydroimidazo[4,5-b]pyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazopyrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced imidazopyrazine derivatives.
Substitution: Alkylated or acylated imidazopyrazine derivatives.
Scientific Research Applications
1,7a-Dihydroimidazo[4,5-b]pyrazin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,7a-Dihydroimidazo[4,5-b]pyrazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
Imidazo[4,5-b]pyridines: These compounds have a pyridine ring fused with an imidazole ring, offering different chemical and biological properties.
Imidazo[4,5-c]pyridines: Another class of compounds with a fused ring structure, differing in the position of the nitrogen atoms.
Uniqueness
1,7a-Dihydroimidazo[4,5-b]pyrazin-2-one is unique due to its specific ring fusion and the position of the nitrogen atoms, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C5H4N4O |
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Molecular Weight |
136.11 g/mol |
IUPAC Name |
1,7a-dihydroimidazo[4,5-b]pyrazin-2-one |
InChI |
InChI=1S/C5H4N4O/c10-5-8-3-4(9-5)7-2-1-6-3/h1-3H,(H,8,10) |
InChI Key |
MPSDXFFAIAHEPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=NC(=O)N2)N=C1 |
Origin of Product |
United States |
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